Cas no 59360-19-9 (2-(Benzyloxy)-3-chloroaniline)

2-(Benzyloxy)-3-chloroaniline is a substituted aniline derivative featuring a benzyloxy group at the 2-position and a chloro substituent at the 3-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive amine group allows for further functionalization, while the benzyloxy and chloro substituents enhance its utility in selective transformations. The compound exhibits moderate stability under standard conditions, making it suitable for controlled reactions. Its structural features enable applications in the development of complex molecules, including heterocyclic frameworks and bioactive compounds. Proper handling and storage are recommended due to its amine functionality.
2-(Benzyloxy)-3-chloroaniline structure
2-(Benzyloxy)-3-chloroaniline structure
Product Name:2-(Benzyloxy)-3-chloroaniline
CAS No:59360-19-9
MF:C13H12ClNO
MW:233.693482398987
CID:3060629
PubChem ID:12270783
Update Time:2025-08-05

2-(Benzyloxy)-3-chloroaniline Chemical and Physical Properties

Names and Identifiers

    • 2-(Benzyloxy)-3-chloroaniline
    • CS-0270075
    • SB80775
    • 59360-19-9
    • EN300-1295667
    • AKOS000214993
    • 3-chloro-2-phenylmethoxyaniline
    • Inchi: 1S/C13H12ClNO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9,15H2
    • InChI Key: CFYGYYBYROQCQP-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1OCC1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 233.0607417Da
  • Monoisotopic Mass: 233.0607417Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 35.3Ų

2-(Benzyloxy)-3-chloroaniline Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

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Additional information on 2-(Benzyloxy)-3-chloroaniline

Professional Introduction to 2-(Benzyloxy)-3-chloroaniline (CAS No. 59360-19-9)

2-(Benzyloxy)-3-chloroaniline, identified by the Chemical Abstracts Service Number (CAS No.) 59360-19-9, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of aniline derivatives, characterized by its unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of 2-(Benzyloxy)-3-chloroaniline consists of a benzene ring substituted with both a benzyloxy group at the 2-position and a chloro group at the 3-position. This arrangement imparts distinct reactivity and electronic characteristics, making it a versatile building block for further chemical modifications. The presence of the chloro substituent, in particular, enhances its utility in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

In recent years, 2-(Benzyloxy)-3-chloroaniline has been extensively studied for its potential applications in drug discovery and development. Its structural features suggest that it may serve as a precursor for synthesizing novel therapeutic agents targeting various diseases. For instance, research has indicated that derivatives of this compound exhibit promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These findings have prompted further investigation into its pharmacological profile and mechanisms of action.

The synthesis of 2-(Benzyloxy)-3-chloroaniline typically involves multi-step organic transformations, starting from readily available aromatic precursors. One common synthetic route involves the nucleophilic substitution of a halogenated benzene derivative with benzyl alcohol, followed by chlorination at the desired position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for industrial applications.

The compound's reactivity also makes it an attractive candidate for exploring new synthetic pathways and developing innovative chemical libraries. Researchers have leveraged its structural flexibility to design libraries of analogs with tailored properties for high-throughput screening (HTS) campaigns. Such libraries are instrumental in identifying lead compounds for drug development pipelines.

In the realm of medicinal chemistry, 2-(Benzyloxy)-3-chloroaniline has been incorporated into various pharmacophore models to enhance drug-like properties such as solubility, bioavailability, and metabolic stability. Its role in modulating biological targets has been explored through computational modeling and experimental validation. These studies have highlighted its potential as a scaffold for developing next-generation therapeutics.

The growing interest in 2-(Benzyloxy)-3-chloroaniline is also reflected in the increasing number of patents and scientific publications dedicated to its applications. Researchers are continuously refining synthetic strategies to improve yields and purity, ensuring that this compound remains accessible for diverse chemical investigations.

The versatility of 2-(Benzyloxy)-3-chloroaniline, combined with its well-documented reactivity patterns, positions it as a cornerstone intermediate in modern drug discovery. As our understanding of its chemical behavior deepens, so too does its potential to contribute to breakthroughs in pharmaceutical science. The continued exploration of this compound promises to yield novel insights and therapeutic opportunities that could benefit patients worldwide.

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